Multiflorin B
Overview
Description
Multiflorin B is a type of kaempferol glycoside . It can be isolated from the root of the fern Neocheiropteris palmatopedata . It has been found to inhibit nitric oxide production at a concentration of 20 μg/ml with an inhibition rate of 52% .
Molecular Structure Analysis
The molecular formula of Multiflorin B is C27H30O15 . It has an average mass of 594.518 Da and a monoisotopic mass of 594.158447 Da .Physical And Chemical Properties Analysis
The molecular weight of Multiflorin B is 594.52 . Its molecular formula is C27H30O15 . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Hypoglycemic Effects
Multiflorin B has been studied for its potential in treating diabetes. Research indicates that compounds like Multiflorin B, derived from leguminous plants, show hypoglycemic effects, particularly in mice with streptozotocin-induced diabetes. The presence of an enaminone-type conjugation in the A ring of Multiflorin B, unusual in lupine alkaloids, suggests its significance in these effects. These findings suggest the potential of Multiflorin B and similar compounds in developing new diabetes medications (Kubo et al., 2000), (Kubo et al., 2006).
Molecular and Electronic Structures
The molecular and electronic structures of Multiflorin B have been a subject of theoretical and experimental studies. Using density functional theory calculations, researchers have determined the equilibrium structures of multiflorin and other related compounds. These studies provide insights into the conformational preferences and electronic structures of these quinolizidine alkaloids, aiding in understanding their biological activities and potential therapeutic applications (Galasso et al., 2006).
Skin Protection Against UV Damage
Multiflorin B has been identified in the extract of Prunus persica flowers, used traditionally for skin disorders. Studies demonstrate that this extract, particularly Multiflorin B, protects against solar UV-induced skin damage. This suggests the potential application of Multiflorin B as an active ingredient in skincare products for UV protection (Kim et al., 2002).
Stereochemical Aspects
The stereochemical aspects of Multiflorin B have been explored through the study of its NMR spectra. Understanding the conformation of rings in Multiflorin B and similar compounds is crucial for comprehending their biological activities and potential applications in medicinal chemistry (Brukwicki & Wysocka, 1989).
properties
IUPAC Name |
3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-23(41-27-21(36)19(34)17(32)15(8-28)40-27)20(35)22(37)26(38-9)42-25-18(33)16-13(31)6-12(30)7-14(16)39-24(25)10-2-4-11(29)5-3-10/h2-7,9,15,17,19-23,26-32,34-37H,8H2,1H3/t9-,15+,17+,19-,20-,21+,22+,23-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSDEGFPWXFQLB-WRHRXROUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317792 | |
Record name | Multiflorin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Multiflorin B | |
CAS RN |
52657-01-9 | |
Record name | Multiflorin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52657-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Multiflorin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052657019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Multiflorin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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